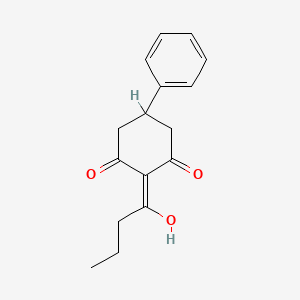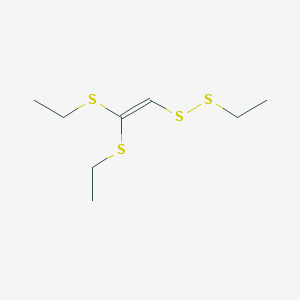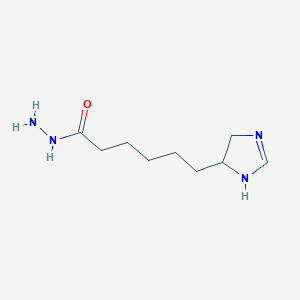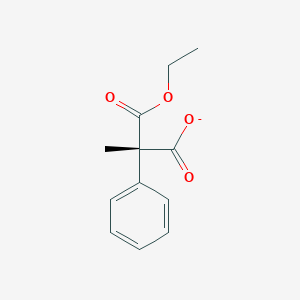![molecular formula C9H11ClO B14392480 [1-(Chloromethoxy)ethyl]benzene CAS No. 88023-77-2](/img/structure/B14392480.png)
[1-(Chloromethoxy)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Chloromethoxy)ethyl]benzene: is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chloromethoxy group is attached to the ethyl side chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethoxy)ethyl]benzene typically involves the reaction of benzene with chloromethyl ethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation and recrystallization to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethoxy group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of [1-(Hydroxymethoxy)ethyl]benzene.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can lead to the formation of [1-(Methoxy)ethyl]benzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: [1-(Hydroxymethoxy)ethyl]benzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [1-(Methoxy)ethyl]benzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1-(Chloromethoxy)ethyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is used to study the effects of chloromethoxy groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used as a precursor in the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of [1-(Chloromethoxy)ethyl]benzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[1-(Methoxy)ethyl]benzene: Similar structure but lacks the chlorine atom.
[1-(Hydroxymethoxy)ethyl]benzene: Formed by substitution of the chlorine atom with a hydroxyl group.
[1-(Chloromethoxy)propyl]benzene: Similar structure but with a propyl side chain instead of an ethyl side chain.
Uniqueness: [1-(Chloromethoxy)ethyl]benzene is unique due to the presence of the chloromethoxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
88023-77-2 |
|---|---|
Molekularformel |
C9H11ClO |
Molekulargewicht |
170.63 g/mol |
IUPAC-Name |
1-(chloromethoxy)ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(11-7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
CJIUXPHNZMDQEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)



methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)

![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)




![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)
